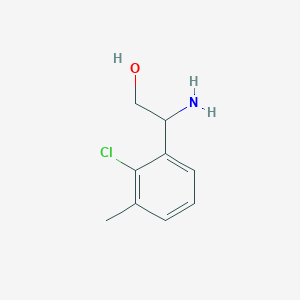
6-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-aminobenzotrifluoride with suitable reagents to form the quinoline ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 6-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or potassium thiolate.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and infectious diseases due to its biological activity.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 6-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes.
類似化合物との比較
- 6-Chloro-3-(trifluoromethyl)quinolin-2(1H)-one
- 6-Fluoro-3-(trifluoromethyl)quinolin-2(1H)-one
- 6-Iodo-3-(trifluoromethyl)quinolin-2(1H)-one
Comparison: Compared to its analogs, 6-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine can influence the compound’s reactivity and binding interactions. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C10H5BrF3NO |
|---|---|
分子量 |
292.05 g/mol |
IUPAC名 |
6-bromo-3-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-1-2-8-5(3-6)4-7(9(16)15-8)10(12,13)14/h1-4H,(H,15,16) |
InChIキー |
HKHFCCBKWLHPFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)











![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)
![Ethyl 6-(3,3-difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13038296.png)
